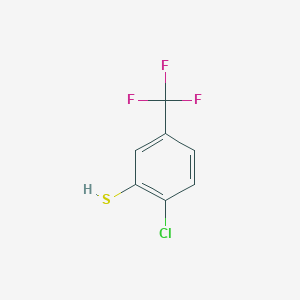

2-chloro-5-(trifluoromethyl)benzene-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Supramolecular Chemistry

In supramolecular chemistry, the structurally related benzene-1,3,5-tricarboxamides (BTAs) are utilized for their self-assembly into nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. These structures are leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of benzene derivatives for creating multipurpose building blocks with promising commercial applications (Cantekin, de Greef, & Palmans, 2012).

Synthetic Chemistry

The hydro-trifluoromethyl(thiol)ation of alkenes represents a significant area of research within synthetic chemistry, focusing on the mechanistic aspects of these reactions. This domain explores the conditions under which these reactions occur, serving as a guide for chemists to optimize their work and inspiring further research collaborations (Azimi et al., 2022).

Environmental Science

The environmental impact and fate of chlorobenzenes, including compounds structurally related to 2-chloro-5-(trifluoromethyl)benzene-1-thiol, have been extensively studied. These compounds, due to their toxicity and persistence, pose significant environmental risks. Remediation strategies, such as dechlorination and biodegradation, are critical for mitigating their impact on the environment (Brahushi et al., 2017).

Material Science

In material science, the disulphide-thiol chemistry of compounds like this compound offers a multifaceted tool for macromolecular design. This chemistry is applied in creating polymers and materials for drug delivery, highlighting the potential of thiols for site-specific functionalization and construction of biodegradable and non-biodegradable bonds. The synthesis, modification, and functionalization of thiols are proving essential for advancing therapeutic and drug delivery systems (Kgesa et al., 2015).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJUYSUDVRFKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276295 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18906-40-6 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18906-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid](/img/no-structure.png)